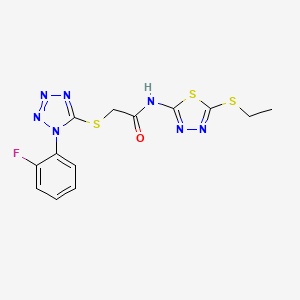

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN7OS3/c1-2-23-13-18-16-11(25-13)15-10(22)7-24-12-17-19-20-21(12)9-6-4-3-5-8(9)14/h3-6H,2,7H2,1H3,(H,15,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZJFBZCEWLZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN7OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions involving:

Initial formation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine via condensation of ethylthio acyl chloride with hydrazine.

Tetrazole formation achieved by cyclization of 2-fluorophenylhydrazine with an azide source.

Subsequent thiol-ene click reaction between 5-(ethylthio)-1,3,4-thiadiazol-2-amine and 1-(2-fluorophenyl)-1H-tetrazole.

Industrial Production Methods

Scaling up the production involves optimizing reaction conditions such as temperature, solvents, catalysts, and purification techniques. Advanced industrial methods utilize continuous flow reactors for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Yields sulfoxides and sulfones from the ethylthio group.

Reduction: : Reduces fluorophenyl ring, potentially affecting bioactivity.

Substitution: : Nucleophilic substitution at the fluoro position.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Lithium aluminum hydride.

Nucleophiles: : Thiols, amines under basic or acidic conditions.

Major Products Formed

Sulfoxides and sulfones via oxidation.

Reduced fluorophenyl analogues.

Substituted analogues retaining the thiadiazole-tetrazole scaffold.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide finds applications in several fields:

Chemistry

As a precursor for synthesizing complex molecules.

In reaction mechanisms studies.

Biology

Investigated for antibacterial and antifungal properties.

Evaluated for enzyme inhibition potential.

Medicine

Potential as a drug candidate due to its bioactivity.

Explored for anti-inflammatory and anticancer activities.

Industry

Used in designing new materials with specific properties.

Mechanism of Action

The bioactivity of this compound is primarily due to:

Interactions with biological macromolecules.

Inhibition of specific enzymes or receptors.

Disruption of microbial cell walls or membranes.

Induction of cell death pathways in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Ethylthio vs. Methylthio : Ethylthio-substituted compounds (e.g., 5g) exhibit higher melting points (168–170°C) compared to methylthio analogues (5f: 158–160°C), suggesting enhanced crystalline stability due to increased van der Waals interactions .

- Aryl Group Effects: The 2-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogues (e.g., 5l’s 2-methoxyphenyl group), as fluorine atoms often block cytochrome P450-mediated oxidation .

Anticancer Activity

- Compound 4y: A structurally related ethylthio-thiadiazole derivative (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) demonstrated potent cytotoxicity against MCF-7 (IC₅₀: 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀: 0.034 ± 0.008 mmol L⁻¹) cancer cells, outperforming cisplatin in vitro .

- Target Compound : While specific data for the 2-fluorophenyl-tetrazole variant are unavailable, the fluorophenyl group is hypothesized to enhance DNA intercalation or kinase inhibition, as seen in fluorinated anticancer agents like 5-fluorouracil .

Enzymatic Inhibition

- Aromatase Inhibition : Compound 4y showed aromatase inhibitory activity (IC₅₀: 0.062 ± 0.004 mmol L⁻¹), suggesting that ethylthio-thiadiazole derivatives may interfere with estrogen biosynthesis pathways . The 2-fluorophenyl group in the target compound could further modulate this activity by altering binding affinity to aromatase’s hydrophobic active site.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide is a compound that has garnered attention due to its diverse biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure includes a thiadiazole moiety, which is known for its pharmacological properties. The molecular formula is with a molecular weight of approximately 410.56 g/mol. The compound features multiple functional groups that contribute to its biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, a related compound demonstrated notable antibacterial effects against various strains of bacteria:

| Compound | Target Organism | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| This compound | Xanthomonas oryzae pv. oryzicola | 100 | 30 |

| This compound | Xanthomonas oryzae pv. oryzae | 100 | 56 |

These results suggest that the compound may be effective in agricultural applications as a bactericide.

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | MDA-MB-231 (Breast Cancer) | 3.3 |

| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines | HEK293T (Normal Human Cells) | 34.71 |

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing comparatively lower toxicity towards normal cells.

The mechanism by which thiadiazole derivatives exert their biological effects often involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. For instance:

- Inhibition of RNA and DNA synthesis : Thiadiazoles can disrupt nucleic acid synthesis in cancer cells.

- Enzyme inhibition : Compounds have shown activity against various enzymes such as phosphodiesterases and carbonic anhydrases, which are crucial in tumorigenesis.

Case Studies

A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial efficacy of several thiadiazole derivatives against plant pathogens. Among the tested compounds, those similar to this compound showed promising results in inhibiting bacterial growth at concentrations significantly lower than traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Synthesize intermediate 5-(ethylthio)-1,3,4-thiadiazol-2-amine via condensation of thiosemicarbazide with ethyl isothiocyanate under reflux in ethanol (70–80°C, 4–6 h) .

-

Step 2 : React the intermediate with 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetyl chloride in dry acetone with anhydrous K₂CO₃ as a base. Reflux for 3–5 h, followed by recrystallization from ethanol (yield: 65–75%) .

-

Critical factors : Solvent polarity (acetone > DMF) and base strength (K₂CO₃ > NaHCO₃) significantly impact reaction efficiency.

- Table 1 : Reaction Optimization Data

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetone | K₂CO₃ | 60 | 3 | 75 |

| DMF | K₂CO₃ | 80 | 5 | 68 |

| Ethanol | NaHCO₃ | 50 | 6 | 52 |

Q. How is the compound’s structure confirmed via spectroscopic and crystallographic methods?

- Key techniques :

- ¹H/¹³C NMR : Confirm the presence of ethylthio (–SCH₂CH₃, δ ~2.5–3.0 ppm) and fluorophenyl (C–F coupling, δ ~115–125 ppm) groups .

- X-ray crystallography : Resolve intramolecular interactions (e.g., S···O contacts ≤2.7 Å) and dihedral angles between thiadiazole and fluorophenyl rings (~85–90°) .

Advanced Research Questions

Q. What molecular interactions drive the compound’s biological activity, and how can docking studies inform SAR?

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) against targets like COX-2 or bacterial enzymes. Use PDB ID 1PXX (COX-2) for anti-inflammatory activity prediction .

- Key findings : The thiadiazole and tetrazole moieties form hydrogen bonds with Arg120 and Tyr355, while the fluorophenyl group enhances hydrophobic pocket binding .

- Table 2 : Docking Scores vs. Experimental IC₅₀

| Compound Variant | Docking Score (kcal/mol) | IC₅₀ (µM) |

|---|---|---|

| Parent compound | -8.9 | 12.3 |

| –F substituent removed | -6.2 | >50 |

Q. How do pH and solvent polarity affect the compound’s stability and bioactivity?

- Data contradiction : Antimicrobial studies show pH-dependent activity (pH 7.4 > pH 5.5) due to protonation of tetrazole (–NH group), reducing membrane permeability .

- Resolution : Use buffered solutions (PBS, pH 7.4) for in vitro assays to mimic physiological conditions.

Q. What strategies mitigate synthetic byproducts like disulfide-linked dimers?

- Preventive measures :

- Use degassed solvents to minimize oxidative coupling of thiol intermediates .

- Introduce steric hindrance via substituents (e.g., ethylthio vs. methylthio) to reduce dimerization .

Data Contradiction Analysis

Q. Why do cytotoxicity assays show conflicting results across cell lines (e.g., HeLa vs. MCF-7)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.